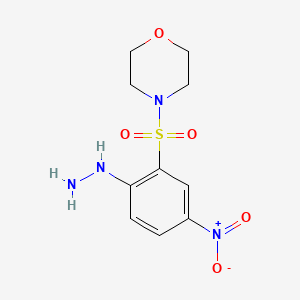
ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 3-position, a bromine atom at the 4-position, and a butyl group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield ethyl pyrazole-3-carboxylate.
Bromination: The bromination of the pyrazole ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazoles with various functional groups at the 4-position.
Reduction: Ethyl 4-bromo-1-butyl-1H-pyrazole-3-methanol.
Hydrolysis: 4-bromo-1-butyl-1H-pyrazole-3-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, analgesic, and anticancer properties.
Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides.
Material Science: It can be utilized in the synthesis of functional materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-chloro-1-butyl-1H-pyrazole-3-carboxylate: Similar structure with a chlorine atom instead of bromine.
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate: Similar structure with a methyl group instead of butyl.
Ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate: Similar structure with the ester group at the 5-position.
Uniqueness
Ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is unique due to the specific combination of substituents on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the butyl group at the 1-position and the bromine atom at the 4-position provides distinct steric and electronic properties, making it a valuable intermediate in the synthesis of diverse chemical entities.
Propriétés
IUPAC Name |
ethyl 4-bromo-1-butylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-3-5-6-13-7-8(11)9(12-13)10(14)15-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBOQWZXCQGRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(=O)OCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2491752.png)



![N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2491758.png)
![6-(ethanesulfonyl)-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2491760.png)




![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide](/img/structure/B2491767.png)
![2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B2491768.png)
![ETHYL 1-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2491771.png)
![1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-fluorobenzene](/img/structure/B2491773.png)
